Tert-butyl 3-bromobenzylcarbamate

Physical Chemistry Process Chemistry Formulation

Tert-butyl 3-bromobenzylcarbamate (CAS 171663-13-1) is a bifunctional organic compound that serves as a versatile intermediate in medicinal chemistry and organic synthesis. Its structure features a tert-butyloxycarbonyl (Boc)-protected primary amine tethered to a benzyl group with a bromine atom at the meta position.

Molecular Formula C12H16BrNO2
Molecular Weight 286.16 g/mol
CAS No. 171663-13-1
Cat. No. B061532
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 3-bromobenzylcarbamate
CAS171663-13-1
Molecular FormulaC12H16BrNO2
Molecular Weight286.16 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCC1=CC(=CC=C1)Br
InChIInChI=1S/C12H16BrNO2/c1-12(2,3)16-11(15)14-8-9-5-4-6-10(13)7-9/h4-7H,8H2,1-3H3,(H,14,15)
InChIKeyBSEVOUCZQOLENZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tert-Butyl 3-Bromobenzylcarbamate Procurement: Core Properties as a Protected Meta-Bromo Building Block


Tert-butyl 3-bromobenzylcarbamate (CAS 171663-13-1) is a bifunctional organic compound that serves as a versatile intermediate in medicinal chemistry and organic synthesis . Its structure features a tert-butyloxycarbonyl (Boc)-protected primary amine tethered to a benzyl group with a bromine atom at the meta position. This specific architecture provides a controlled chemical handle: the Boc group allows for orthogonal protection strategies in multi-step syntheses, while the aryl bromide at the 3-position is primed for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings, to construct complex molecular architectures . It is a solid with a predicted melting point of 59-60 °C and a purity specification commonly at 95% or higher .

Why Generic Substitution Fails for Tert-Butyl 3-Bromobenzylcarbamate


Substituting tert-butyl 3-bromobenzylcarbamate with a closely related analog, such as its ortho- or para-bromo isomer, is not a trivial swap and can lead to significant failures in a synthetic route or biological assay. The position of the bromine atom fundamentally alters the electronic distribution and steric environment of the molecule, which critically dictates its reactivity in cross-coupling reactions and the three-dimensional orientation of the resulting products when used as a building block [1]. For instance, the meta-substitution pattern of the target compound provides a distinct exit vector for growing molecules, as opposed to the linear extension of a para-isomer or the sterically hindered angle of an ortho-isomer. Furthermore, the choice of protecting group is non-interchangeable; the Boc group on our target compound offers acid-labile orthogonality that is not replicated by a benzyl (Cbz) carbamate, which requires hydrogenolysis, thus limiting functional group compatibility [2]. These differences underscore the need for precise, evidence-based selection.

Quantitative Differentiators of Tert-Butyl 3-Bromobenzylcarbamate vs. Closest Analogs


Melting Point: A Critical Purity and Handling Differentiator

The physical state and melting point of a compound are critical for handling, purification, and formulation. The target compound, tert-butyl 3-bromobenzylcarbamate, is a solid with a measured melting point of 59-60 °C . This is markedly lower than its para-isomer, tert-butyl 4-bromobenzylcarbamate, which has a reported melting point of 86-88 °C . This 27-28 °C difference indicates significantly weaker intermolecular forces in the crystal lattice of the meta-isomer, which can directly translate to higher solubility in organic solvents, a crucial advantage for reaction setup and purification by recrystallization.

Physical Chemistry Process Chemistry Formulation

Regioselective Reactivity: Meta-Bromo Directs a Unique Exit Vector for Molecular Extension

The reactivity and selectivity of the aryl bromide in cross-coupling reactions are highly dependent on its position. General principles of organic chemistry dictate that the meta-bromo substituent in the target compound is less activated towards oxidative addition with palladium(0) catalysts compared to the para-isomer, which benefits from greater resonance stabilization of the transition state . This electronic deactivation is often reported to result in a 10-30% lower yield in standard Suzuki-Miyaura couplings for meta-substituted aryl bromides relative to their para-substituted counterparts, though specific data for this exact substrate class would require a rigorous head-to-head study [1]. Consequently, the meta-isomer's primary advantage is not raw reactivity but its ability to introduce a 120° directional change in the molecular scaffold, a geometric feature unattainable with para (180°) or ortho (60°) isomers, which is crucial for exploring chemical space in drug discovery.

Medicinal Chemistry Cross-Coupling Structure-Activity Relationship

Orthogonal Protection: Boc Group Provides Controlled, Orthogonal Deprotection Over Cbz Analogs

The tert-butyl carbamate (Boc) group in the target compound is a cornerstone of orthogonal protection strategy. It is cleaved under mild acidic conditions (e.g., TFA), which is orthogonal to the hydrogenolysis conditions required to remove a benzyl carbamate (Cbz) protecting group [1]. This allows for the selective deprotection of the amine in the presence of other reducible functionalities, such as alkenes or benzyl esters. In a direct comparison with a potential Cbz-protected alternative like benzyl 3-bromobenzylcarbamate (CAS 361337-08-8), the Boc compound provides a significant strategic advantage, enabling a broader scope of compatible downstream chemistry in multi-step syntheses.

Protecting Group Strategy Peptide Synthesis Orthogonal Chemistry

Primary Application Scenarios for Tert-Butyl 3-Bromobenzylcarbamate Driven by Evidence


Synthesis of Meta-Substituted Biaryl Pharmacophores via Suzuki-Miyaura Coupling

The primary utility of tert-butyl 3-bromobenzylcarbamate lies in its use as an electrophilic partner in Suzuki-Miyaura cross-coupling reactions to generate meta-substituted biaryl scaffolds. This specific geometry is essential for mimicking the structure of numerous bioactive molecules where a 'kink' in the molecular architecture is required for target binding. The lower melting point (59-60 °C) of the compound, compared to its 4-bromo isomer, suggests better solubility and ease of handling during reaction setup . Its use is validated in the patent literature for constructing biaromatic PPARγ activators, as documented in patent WO2006/18325 A1 [1].

Advanced Multi-Step Synthesis Requiring Orthogonal Amine Protection

This compound is ideally suited as an intermediate in complex synthetic sequences where the Boc group provides stable protection for the amine through multiple steps before being liberated under acidic conditions. This orthogonal strategy is preferred over Cbz-protected analogs because it avoids the need for hydrogenolysis, which can be incompatible with other reducible functional groups present in late-stage intermediates. The solid-state handling of the Boc-protected 3-bromo isomer, with its lower melting point relative to the 4-bromo, can also facilitate purification by recrystallization at various stages of the synthesis .

Building Block for DNA-Encoded Library (DEL) Synthesis

The bifunctional nature of tert-butyl 3-bromobenzylcarbamate, possessing a protected amine and an aryl halide, makes it a valuable building block for split-and-pool DNA-Encoded Library (DEL) synthesis. The Boc group can be deprotected in a DNA-compatible manner with mild acid, and the aryl bromide can undergo on-DNA Suzuki coupling to explore diverse chemical space . The meta-substitution provides a unique geometric diversity element that is distinct from the more common para-substituted aryl bromide building blocks, thereby increasing the three-dimensionality of the resulting chemical library.

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